molecular formula C6H6N2O3 B1317035 O-(4-Nitrophenyl)hydroxylamine CAS No. 33543-55-4

O-(4-Nitrophenyl)hydroxylamine

Cat. No.: B1317035
CAS No.: 33543-55-4
M. Wt: 154.12 g/mol
InChI Key: OOHKBWPOLBTKMR-UHFFFAOYSA-N
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Description

O-(4-Nitrophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

O-(4-Nitrophenyl)hydroxylamine is a versatile compound that interacts with various targets. It is primarily used as an aminating agent and participates in the reduction reactions of some carbonyl compounds

Mode of Action

The compound acts as a nucleophile, reacting with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen in the compound can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Pharmacokinetics

Given its chemical properties, it is likely to have good solubility in organic solvents . Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the specific biological context.

Result of Action

The primary result of the action of this compound is the formation of oximes from carbonyl compounds . This can lead to structural and functional changes in these compounds, potentially influencing a variety of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has strong oxidizing properties and can cause skin and eye irritation . Therefore, it should be handled with appropriate protective measures to avoid contact with skin and eyes . It is also classified as a harmful and explosive substance, and should be stored and handled properly . The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other reactive substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(4-Nitrophenyl)hydroxylamine can be synthesized through the reaction of nitric acid and aniline. The process involves dissolving aniline in alcohol and slowly adding nitric acid at low temperatures to generate phenylamine nitrate. This intermediate is then reacted with sodium hydroxide to produce this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature control to manage the exothermic nature of the reactions involved .

Chemical Reactions Analysis

Types of Reactions: O-(4-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(4-Nitrophenyl)hydroxylamine has several applications in scientific research:

Comparison with Similar Compounds

  • O-(4-Nitrobenzyl)hydroxylamine
  • N-nitro-O-(4-nitrophenyl)hydroxylamine
  • 4-Nitrophenylhydroxylamine

Comparison: O-(4-Nitrophenyl)hydroxylamine is unique due to its strong oxidizing and reducing properties, which make it suitable for a wide range of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in various applications .

Properties

IUPAC Name

O-(4-nitrophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKBWPOLBTKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574244
Record name O-(4-Nitrophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-55-4
Record name O-(4-Nitrophenyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33543-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Nitrophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-Nitrophenyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes O-(4-Nitrophenyl)hydroxylamine useful for chemoselective amide formation?

A: this compound demonstrates remarkable chemoselectivity when reacting with pyruvic acid derivatives to form amides. [] This chemoselectivity stems from the leaving group ability of the N-OR substituent, where R is the 4-nitrophenyl group. Research shows this reaction proceeds efficiently even amidst competing nucleophiles like glycine, cysteine, phenol, hexanoic acid, and lysine. [] This makes this compound a valuable tool for targeted amide synthesis, particularly in complex chemical environments.

Q2: How does steric hindrance near the oxime functional group impact the synthesis and reactivity of this compound?

A: Steric hindrance near the oxime group plays a crucial role in both the synthesis of this compound from its corresponding oxime and its subsequent reactivity. [] Increased steric bulk can hinder the reduction of the oxime to the hydroxylamine. Additionally, the reactivity of the resulting hydroxylamine with pyruvic acid derivatives is also influenced by steric factors.

Q3: Can this compound be used in enantioselective synthesis?

A: Yes, this compound has been successfully employed as a nitrogen donor in the enantioselective synthesis of chiral α-amino ketones. [] Specifically, Rh(II)-catalyzed amination of triisopropylsilyl enol ethers with this compound provides access to chiral ketamine analogs in good enantiomeric excess (81-91% ee). [] This highlights the potential of this compound in the development of new chiral drugs and other biologically active molecules.

Q4: What is the role of phosphorus pentoxide in reactions involving this compound?

A: Phosphorus pentoxide (P4O10) plays a crucial role in generating reactive intermediates from this compound. Studies have shown that reacting N-Nitro-O-(4-Nitrophenyl)hydroxylamine with P4O10 in the presence of nitriles leads to the formation of aryloxenium ions. [, ] This method provides a new pathway for generating aryloxenium ions, which are valuable intermediates in organic synthesis.

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